molecular formula C20H19NO7S B11165314 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide

Cat. No.: B11165314
M. Wt: 417.4 g/mol
InChI Key: HOWHBZUQIGVMTE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide involves multiple steps, including the preparation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve the following steps:

    Formation of the tetrahydrothiophene ring: This step involves the cyclization of suitable precursors under controlled conditions to form the tetrahydrothiophene ring.

    Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido groups.

    Coupling with xanthene derivative: The oxidized tetrahydrothiophene is coupled with a xanthene derivative through an ether linkage.

    Acetamide formation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxidation state products.

    Reduction: Reduction reactions can convert the dioxido groups back to their corresponding sulfide forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Hydrolysis: The ether and amide linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohols and amines.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-methylacetamide can be compared with other similar compounds, such as:

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide: This compound has a similar tetrahydrothiophene ring but differs in the substituents attached to the ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide: This compound also contains the tetrahydrothiophene ring but has different functional groups attached to it.

Properties

Molecular Formula

C20H19NO7S

Molecular Weight

417.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(1-hydroxy-9-oxoxanthen-3-yl)oxy-N-methylacetamide

InChI

InChI=1S/C20H19NO7S/c1-21(12-6-7-29(25,26)11-12)18(23)10-27-13-8-15(22)19-17(9-13)28-16-5-3-2-4-14(16)20(19)24/h2-5,8-9,12,22H,6-7,10-11H2,1H3

InChI Key

HOWHBZUQIGVMTE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O

Origin of Product

United States

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